

Isogranulatimide: A Technical Guide to a Selective G2 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: B8811538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

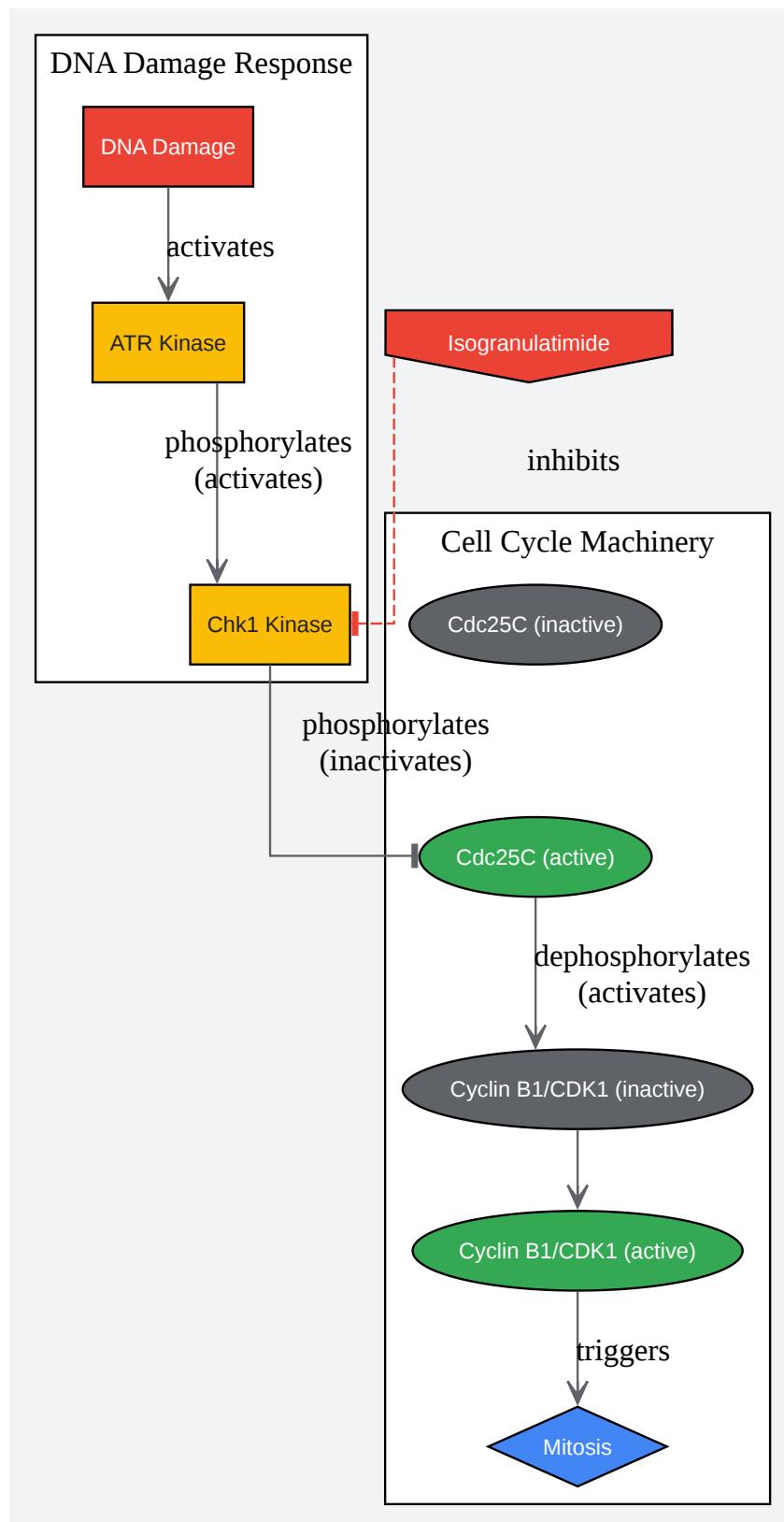
This technical guide provides an in-depth overview of **isogranulatimide**, a marine alkaloid identified as a potent and selective inhibitor of the G2 DNA damage checkpoint. This document consolidates key findings on its mechanism of action, quantitative inhibitory data, experimental protocols, and its potential as a therapeutic agent to sensitize cancer cells to DNA-damaging treatments.

Introduction: The G2 Checkpoint and Cancer Therapy

Normal cells respond to DNA damage by activating cell cycle checkpoints, which halt progression through the cell cycle to allow for DNA repair.^[1] The G2 checkpoint, specifically, prevents cells from entering mitosis (M phase) with damaged DNA.^[1] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2 checkpoint for survival after DNA damage.^{[1][2]} This dependency presents a therapeutic window: inhibiting the G2 checkpoint can selectively sensitize p53-deficient cancer cells to DNA-damaging agents like chemotherapy and radiation.^{[1][3][4]}

Isogranulatimide is a natural compound with a unique indole/maleimide/imidazole skeleton that was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.^{[1][3][4]}

It represents a promising candidate for anticancer therapy due to its selective inhibition of a key G2 checkpoint kinase.[1][3]


Mechanism of Action: Targeting Checkpoint Kinase 1 (Chk1)

Isogranulatimide exerts its G2 checkpoint inhibitory effect primarily through the direct inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase that regulates the G2/M transition.[1][2][3]

The G2 Checkpoint Signaling Pathway

Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase.[5] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting Cdc25C, Chk1 prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest in the G2 phase.

Isogranulatimide disrupts this pathway by directly inhibiting Chk1. This prevents the inactivation of Cdc25C, allowing for the activation of the Cyclin B1/CDK1 complex and forcing the cell to enter mitosis despite the presence of DNA damage, a process that often leads to mitotic catastrophe and cell death in cancer cells.

[Click to download full resolution via product page](#)

Figure 1: G2 Checkpoint Signaling Pathway and **Isogranulatimide's** Mechanism of Action.

Structural Basis of Chk1 Inhibition

Crystallographic studies have revealed that **isogranulatimide** binds to the ATP-binding pocket of the Chk1 catalytic domain.[1][3][4] Similar to the well-known checkpoint inhibitor UCN-01, **isogranulatimide** forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87 in Chk1.[1][3][4] However, a key difference lies in the interaction of the basic N15 of **isogranulatimide**'s imidazole ring with Glu17 of Chk1.[1][3] This interaction induces a conformational change in the glycine-rich loop of the kinase, which is believed to be a significant contributor to its inhibitory activity.[1][3]

Quantitative Data: In Vitro Inhibitory Activity

Isogranulatimide has been demonstrated to be a potent inhibitor of Chk1 with a high degree of selectivity over other kinases, including Protein Kinase C beta (PKC β), which is strongly inhibited by UCN-01.

Compound	Target Kinase	IC50 (μ M)	Reference
Isogranulatimide	Chk1	0.1	[1][2][3]
Glycogen Synthase Kinase-3 β (GSK-3 β)	0.5	[1][3]	
Protein Kinase C β (PKC β)	Not inhibitory	[1][3]	
UCN-01	Chk1	0.007	[1][3]
Protein Kinase C β (PKC β)	0.001	[1][3]	
Isogranulatimide Analogues			
Granulatimide	Chk1	Potent inhibitor	[4]
Isogranulatimide B	Chk1	Less potent than Isogranulatimide	[4]
Isogranulatimide C	Chk1	Potent inhibitor	[4]

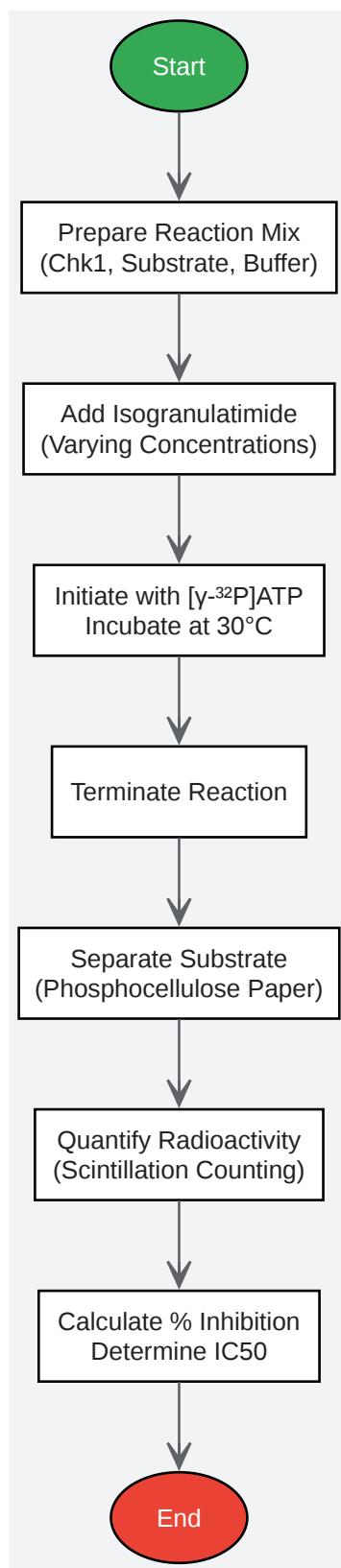
Structure-Activity Relationship (SAR)

Studies on natural and synthetic analogues of **isogranulatimide** have provided insights into the structural features crucial for its G2 checkpoint inhibitory activity.

- Imide Nitrogen: Alkylation of the imide nitrogen (e.g., in 10-methyl**isogranulatimide**) leads to a significant decrease in potency, highlighting the importance of this group, likely for hydrogen bonding.[1]
- Basic Nitrogen in Imidazole Ring: The presence of a basic nitrogen at position 14 or 15 of the imidazole ring is critical for checkpoint inhibition.[1][3][4]
- Imidazole vs. Pyrrole: Replacing the imidazole heterocycle with a pyrrole has been explored in synthetic analogues to modulate activity.[6]
- Indole Moiety: Substitution of the indole unit with a 7-azaindole has also been investigated in the design of new analogues.[6]

Experimental Protocols

In Vitro Chk1 Kinase Assay


This assay quantifies the ability of a compound to inhibit the enzymatic activity of Chk1.

Objective: To determine the IC50 value of **isogranulatimide** against Chk1.

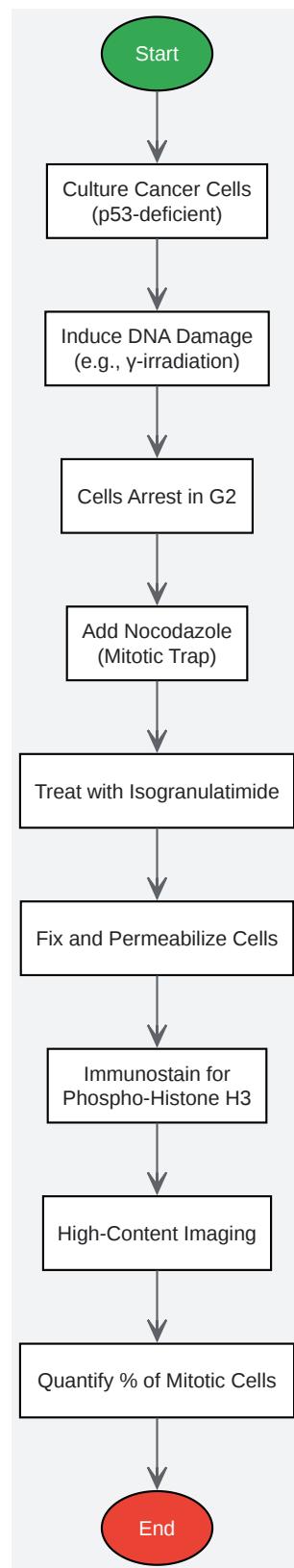
General Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a suitable Chk1 substrate (e.g., a synthetic peptide), and purified recombinant Chk1 enzyme.
- Compound Incubation: Add varying concentrations of **isogranulatimide** or a control inhibitor (e.g., UCN-01) to the reaction mixture. A DMSO control is also included.
- Initiation and Incubation: Initiate the kinase reaction by adding a phosphate source, such as [γ -³²P]ATP, and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

- Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., phosphoric acid).
- Quantification of Phosphorylation: Separate the phosphorylated substrate from the unreacted [γ -³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter.
- Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for an In Vitro Chk1 Kinase Assay.


Cell-Based G2 Checkpoint Inhibition Assay

This assay measures the ability of a compound to abrogate the G2 checkpoint in cells arrested in G2 phase following DNA damage.

Objective: To assess the G2 checkpoint inhibitory activity of **isogranulatimide** in a cellular context.

General Protocol:

- Cell Culture and G2 Arrest: Culture a suitable cancer cell line (e.g., p53-deficient) and induce G2 arrest by treating with a DNA-damaging agent (e.g., γ -irradiation).[1][4]
- Mitotic Block: Add a mitotic blocking agent, such as nocodazole, to trap cells that enter mitosis in the M phase.[1][4]
- Compound Treatment: Expose the G2-arrested cells to various concentrations of **isogranulatimide** or control compounds for a defined period (e.g., 8 hours).[1][4]
- Cell Fixation and Permeabilization: Fix the cells (e.g., with formaldehyde) and permeabilize them to allow for antibody entry.
- Immunostaining: Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (pH3), which is specific for cells in mitosis. A fluorescent secondary antibody is then used for detection.
- Microscopy and Quantification: Analyze the cells using high-content imaging or fluorescence microscopy to determine the percentage of pH3-positive cells (i.e., cells that have entered mitosis).
- Data Analysis: An increase in the percentage of mitotic cells in the presence of the compound indicates G2 checkpoint inhibition. Plot the percentage of mitotic cells against the compound concentration to determine the effective concentration.

[Click to download full resolution via product page](#)

Figure 3: General Workflow for a Cell-Based G2 Checkpoint Inhibition Assay.

Preclinical Efficacy

In preclinical studies, **isogranulatimide** has demonstrated its potential as a chemosensitizer. When used in combination with topoisomerase inhibitors such as topotecan, irinotecan, or doxorubicin, **isogranulatimide** led to a significant additional decrease in the number of ovarian and colon carcinoma cells compared to treatment with the chemotherapeutic agent alone.[2] This effect was correlated with a decrease in the DNA damage-induced phosphorylation of Chk1 and CDC2.[2]

Furthermore, in vivo studies using nude mice with human ovarian tumor xenografts, the combination of topotecan (10 mg/kg) and **isogranulatimide** (30 mg/kg) resulted in an 82% reduction in tumor growth compared to topotecan alone.[2] Importantly, no adverse reactions were observed with **isogranulatimide** at doses up to 100 mg/kg, suggesting a favorable safety profile.[2]

Conclusion and Future Directions

Isogranulatimide is a selective and potent inhibitor of the G2 DNA damage checkpoint that functions by targeting Chk1. Its distinct mechanism of action and favorable kinase selectivity profile, particularly its lack of activity against PKC β , make it a promising candidate for further development.[1][3] Preclinical data strongly support its role as a chemosensitizer that can enhance the efficacy of DNA-damaging agents in cancer cells, especially those with p53 mutations.[2]

Future research should focus on further elucidating the pharmacokinetics and pharmacodynamics of **isogranulatimide** and its analogues, as well as exploring its efficacy in a broader range of cancer models. The synthesis of new analogues based on the established structure-activity relationships could lead to the development of even more potent and selective Chk1 inhibitors for clinical applications.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of isogranulatimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of granulatimide and isogranulatimide analogues as potential Chk1 inhibitors: Study of amino-platforms for their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isogranulatimide: A Technical Guide to a Selective G2 Checkpoint Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8811538#isogranulatimide-as-a-g2-checkpoint-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com